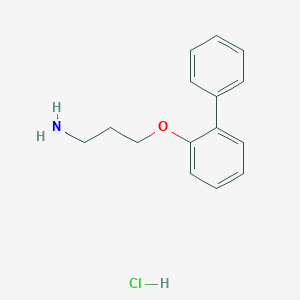
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate (MDT) is a fluorescent dye used extensively in scientific research. It is a member of the pyrylium family of dyes and has a molecular weight of 367.2 g/mol. MDT is synthesized by the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid.
Aplicaciones Científicas De Investigación
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is used extensively in scientific research as a fluorescent probe for imaging. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has also been used to study the uptake and transport of drugs in cells.
Mecanismo De Acción
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is a cationic dye that binds to negatively charged sites in biological molecules. The dye is excited by light at a wavelength of 580 nm and emits light at a wavelength of 610 nm. The intensity of the emitted light is proportional to the concentration of the dye in the sample. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging.
Biochemical and Physiological Effects:
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to have low toxicity in vitro and in vivo. It has been used in a variety of cell types, including mammalian cells, bacteria, and yeast. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to be membrane permeable, which allows it to enter cells and label intracellular structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several advantages for lab experiments. It is a highly sensitive probe that can be used to detect low concentrations of biological molecules. It is also membrane permeable, which allows it to label intracellular structures. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging. However, 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several limitations. It is a cationic dye that binds to negatively charged sites in biological molecules, which limits its specificity. It is also prone to photobleaching, which can limit its usefulness for long-term imaging experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate. One area of research is the development of new derivatives of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate that have improved specificity and sensitivity. Another area of research is the development of new imaging techniques that use 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate as a probe. Finally, research on the use of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate in vivo is an area of active investigation, with potential applications in medical imaging and drug delivery.
Métodos De Síntesis
The synthesis of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate involves the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid. The reaction takes place in anhydrous acetonitrile and is typically carried out at room temperature. The yield of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is typically around 70%.
Propiedades
Número CAS |
1911-95-1 |
|---|---|
Nombre del producto |
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate |
Fórmula molecular |
C18H15BF4O |
Peso molecular |
334.1 g/mol |
Nombre IUPAC |
2-methyl-4,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C18H15O.BF4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1 |
Clave InChI |
VSQLHNICZQQRCG-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



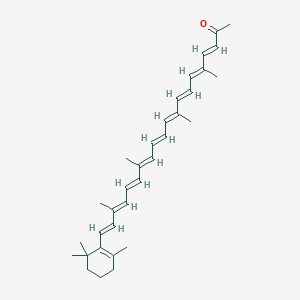
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
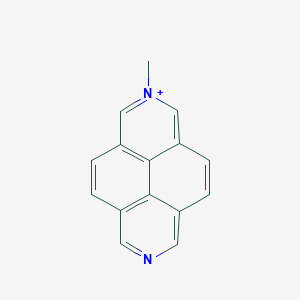
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
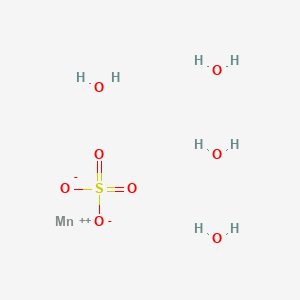
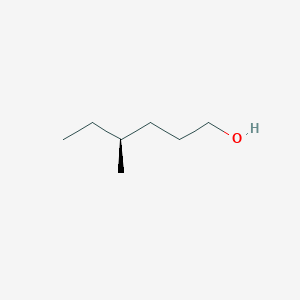
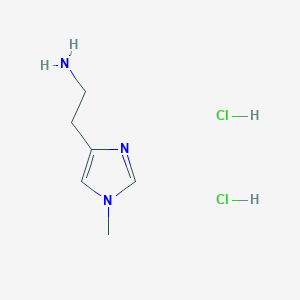
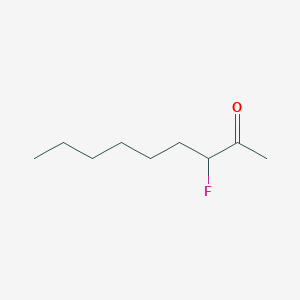
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
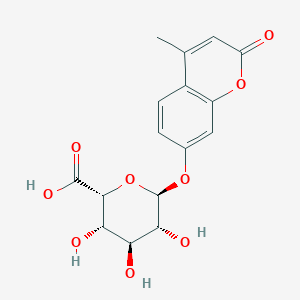
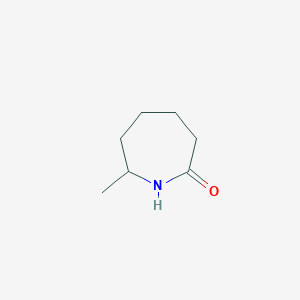
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)

